Cytidine, monohydrochloride

Beschreibung

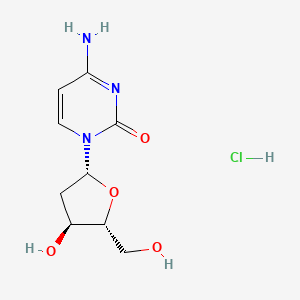

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4.ClH/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKCXZGFJFAPLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3992-42-5 | |

| Record name | Cytidine, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational Significance As a Synthetic Deoxyribonucleoside Analog

2'-Deoxycytidine (B1670253) hydrochloride is a pyrimidine (B1678525) 2'-deoxyribonucleoside, a class of molecules that are the fundamental building blocks of deoxyribonucleic acid (DNA). drugbank.comabcam.com Its structure consists of a cytosine base attached to a deoxyribose sugar. caymanchem.combertin-bioreagent.com The "2'-deoxy" designation signifies the absence of a hydroxyl group at the 2' position of the ribose sugar, a key feature that distinguishes it from its ribonucleoside counterpart, cytidine (B196190), which is a component of RNA. drugbank.comchemicalbook.com

The significance of 2'-Deoxycytidine hydrochloride in research stems from its role as a precursor in DNA synthesis. chemimpex.combiosynth.com In cellular systems, it is phosphorylated by enzymes such as deoxycytidine kinase (dCK) to form deoxycytidine monophosphate (dCMP), which is then further converted to deoxycytidine triphosphate (dCTP). caymanchem.com dCTP is one of the four essential substrates utilized by DNA polymerases for the replication and repair of DNA. This central role in DNA metabolism makes 2'-Deoxycytidine hydrochloride a critical compound for studying these fundamental biological processes. chemimpex.com

Furthermore, its nature as a synthetic analog allows for its use in a variety of experimental contexts. Researchers can introduce it into cell cultures to study its effects on cell growth, differentiation, and apoptosis. It has been employed to synchronize cells in specific phases of the cell cycle, a technique crucial for many molecular biology experiments. The ability to manipulate the levels of this key DNA precursor provides a powerful tool for investigating the intricate mechanisms of cellular regulation.

Historical Trajectory of Research and Scientific Discoveries

The study of nucleoside analogs, including 2'-Deoxycytidine (B1670253), has a rich history intertwined with the development of antiviral and anticancer therapies. Early research focused on modifying the structure of natural nucleosides to create compounds that could interfere with the replication of viruses and cancer cells. nih.gov These synthetic analogs often act as "impostors," getting incorporated into nascent DNA or RNA chains and terminating their elongation, or by inhibiting key enzymes involved in nucleic acid synthesis. nih.gov

A pivotal area of discovery has been in the development of anticancer agents. For instance, the derivative of 2'-deoxycytidine, 5-aza-2'-deoxycytidine (Decitabine), has been approved for treating myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its mechanism involves the inhibition of DNA methyltransferases, leading to the reactivation of tumor suppressor genes. Another notable derivative, Gemcitabine (B846) (2',2'-difluoro-2'-deoxycytidine), is a widely used chemotherapeutic agent for various solid tumors, including pancreatic and non-small cell lung cancer. targetmol.comaacrjournals.org

Research has also demonstrated the potential of 2'-Deoxycytidine in other therapeutic areas. For example, studies have shown that it can protect mice from the lethal toxicity of another anticancer drug, cytosine arabinoside (araC). tebubio.comtargetmol.com More recently, research has explored its role in treating mitochondrial disorders. In a mouse model of thymidine (B127349) kinase 2 (TK2) deficiency, a mitochondrial DNA depletion syndrome, the administration of 2'-deoxycytidine in combination with deoxythymidine was found to delay disease onset and increase lifespan. caymanchem.combertin-bioreagent.com These discoveries highlight the enduring importance of 2'-Deoxycytidine as a lead compound for the development of new therapeutic strategies.

Key Structural Features Enabling Biological Functionality

Elucidation of DNA Synthesis and Replication Mechanisms

The primary role of 2'-deoxycytidine is to serve as a substrate for DNA synthesis. This process begins with its phosphorylation to dCTP, which then enters the active site of DNA polymerases.

Enzymatic Incorporation into Deoxyribonucleic Acid Strands

Once converted to its active triphosphate form (dCTP), 2'-deoxycytidine is readily utilized by DNA polymerases for the elongation of DNA strands during replication and repair. biosynth.com The mechanism involves the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the 5'-alpha-phosphate of the incoming dCTP, releasing pyrophosphate. This reaction is guided by the template strand, where the dCTP pairs with a guanine base according to Watson-Crick base pairing rules.

Research has demonstrated that various families of DNA polymerases, including Family A (e.g., Taq, Klenow fragment) and Family B (e.g., KOD XL), efficiently use dCTP and its analogs as substrates for DNA synthesis. oup.comnih.govresearchgate.net Studies using modified versions of 2'-deoxycytidine, such as N4-acylated dCTPs, have shown that these polymerases can incorporate them into DNA strands. oup.comnih.govresearchgate.net Even proofreading polymerases like phi29 can successfully utilize modified dCTP analogs. oup.comnih.govvu.lt Furthermore, terminal deoxynucleotidyl transferase (TdT), a template-independent polymerase, is capable of incorporating hundreds of modified deoxycytidine nucleotides consecutively. oup.comnih.govresearchgate.net

Influence on DNA Polymerase Activity and Fidelity

The concentration and availability of dCTP, derived from 2'-deoxycytidine, can influence both the rate and accuracy of DNA synthesis. Imbalances in the deoxyribonucleotide pools are known to affect polymerase fidelity and can lead to increased mutation rates. nih.gov

The incorporation of 2'-deoxycytidine itself is a high-fidelity process under normal physiological conditions. However, studies with N4-acylated dCTP analogs have revealed that while they are efficiently incorporated, they can also promote mispairing. Several DNA polymerases, including Taq, Klenow fragment (exo-), Bsm, and KOD XL, have been shown to pair these modified cytosine bases with adenine (B156593) instead of the canonical guanine. oup.comnih.govresearchgate.netvu.lt A proofreading phi29 DNA polymerase was also found to be prone to forming these C•A base pairs when using N4-modified dCTPs. oup.comnih.govresearchgate.net In some contexts, the incorporation of deoxycytidine analogs can inhibit DNA synthesis by causing chain termination, a mechanism exploited in certain therapeutic strategies.

| DNA Polymerase | Polymerase Family | Substrate Utilization | Observed Mispairing | Reference |

|---|---|---|---|---|

| Taq | A | Efficiently uses N4-acyl-dCTPs | Strong C•A base-pairing | oup.comnih.gov |

| Klenow fragment (exo–) | A | Efficiently uses N4-acyl-dCTPs | Strong C•A base-pairing | oup.comnih.gov |

| Bsm | A | Efficiently uses N4-acyl-dCTPs | Strong C•A base-pairing | oup.com |

| KOD XL | B | Efficiently uses N4-acyl-dCTPs | Strong C•A base-pairing | oup.comnih.gov |

| phi29 | B | Successfully uses N4-acyl-dCTPs | Prone to C•A base-pairing | oup.comnih.gov |

| Terminal deoxynucleotidyl transferase (TdT) | X | Can incorporate hundreds of consecutive N4-acyl-dC nucleotides | Template-independent | oup.comnih.gov |

Participation in DNA Repair Pathways

2'-Deoxycytidine is essential for DNA repair processes that require new DNA synthesis to replace damaged sections of the genome. An adequate supply of dNTPs, including dCTP, is critical for the function of various repair pathways. nih.gov When DNA damage occurs, cells can activate specific repair mechanisms such as Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Double-Strand Break (DSB) repair, all of which may involve DNA polymerases filling in gaps.

Studies using the 2'-deoxycytidine analog 5-aza-2'-deoxycytidine (decitabine) have provided insights into the repair of specific types of DNA damage. This analog gets incorporated into DNA and traps DNA methyltransferase (DNMT) enzymes, creating DNA-protein cross-links (DPCs). nih.govekb.egnih.gov Research has shown that the Homologous Recombination (HR) pathway is essential for repairing these DPCs. ekb.eg Cells deficient in HR genes were significantly more sensitive to the analog, whereas cells deficient in NER pathway genes were not. ekb.eg This indicates that when a replication fork stalls at the trapped enzyme, it can lead to a DSB that is then repaired by the HR machinery, a process requiring dNTPs for resynthesis. ekb.eg

Regulation of Intracellular Deoxyribonucleotide Pools

The cell maintains a carefully balanced supply of the four dNTPs to ensure high-fidelity DNA replication and repair. portlandpress.comacs.org The homeostasis of these pools is governed by a complex interplay between synthesis and degradation pathways. acs.org

Dynamics of Deoxyribonucleoside Triphosphate Homeostasis

Enzymes such as the pyrophosphatase DCTPP1 play a central role in controlling dCTP levels by hydrolyzing dCTP back to its monophosphate form, dCMP, thus preventing its excessive accumulation. portlandpress.comscispace.com DCTPP1 is found in the nucleus, cytosol, and mitochondria, suggesting its role in regulating the dCTP pools required for both nuclear and mitochondrial DNA replication and repair. portlandpress.com Studies have shown that cells deficient in DCTPP1 accumulate high levels of dCTP. portlandpress.com Conversely, adding 2'-deoxycytidine to cell cultures can lead to an increase in DCTPP1 expression, indicating a feedback mechanism to manage the dCTP pool. portlandpress.com In some organisms, the enzyme deoxycytidine deaminase (DCD) contributes to balancing the pools by converting dCTP to dUTP, which is then channeled towards dTTP synthesis. nih.gov The absence of DCD leads to a significant buildup of dCTP and a decrease in dTTP, resulting in a higher mutation rate. nih.gov

| Enzyme | Function | Significance | Reference |

|---|---|---|---|

| Deoxycytidine kinase (dCK) | Phosphorylates 2'-deoxycytidine to dCMP (first step in anabolism) | Rate-limiting step for the salvage pathway; activates nucleoside analog drugs | caymanchem.comacs.org |

| Thymidine (B127349) kinase 2 (TK2) | Phosphorylates 2'-deoxycytidine to dCMP in mitochondria | Crucial for mitochondrial DNA synthesis | caymanchem.com |

| dCTP pyrophosphatase 1 (DCTPP1) | Hydrolyzes (d)CTP to (d)CMP | Controls dCTP pool size to prevent toxic accumulation and maintain homeostasis | portlandpress.comscispace.com |

| Deoxycytidine deaminase (DCD) | Deaminates dCTP to dUTP (in some organisms) | Balances dCTP and dTTP pools | nih.gov |

| dCMP deaminase (DCTD) | Deaminates dCMP to dUMP | A key step in the synthesis of dTTP from dCTP precursors | scispace.comnih.gov |

Interconnections with Endogenous Nucleotide Metabolism Pathways

2'-Deoxycytidine is integrated into the cell's nucleotide metabolism through two primary routes: the anabolic (salvage) pathway and catabolic pathways.

The anabolic or salvage pathway begins with the phosphorylation of 2'-deoxycytidine to deoxycytidine monophosphate (dCMP). This crucial first step is catalyzed primarily by the enzyme deoxycytidine kinase (dCK) in the cytosol and by thymidine kinase 2 (TK2) in the mitochondria. caymanchem.comacs.org dCMP is subsequently phosphorylated to deoxycytidine diphosphate (B83284) (dCDP) and then to deoxycytidine triphosphate (dCTP), which can then be incorporated into DNA.

Alternatively, 2'-deoxycytidine and its phosphorylated derivatives can be directed towards catabolism. In some metabolic routes, dCMP can be deaminated by dCMP deaminase to form dUMP, a precursor for thymidylate synthesis. scispace.comnih.gov The nucleoside itself can undergo catabolism, which in human monocyte-derived macrophages has been shown to be a significant process, converting 2'-deoxycytidine into intermediate metabolites like deoxyuridine (dUrd) and uracil (B121893) (Ura), and ultimately to the end product dihydrouracil (B119008) (DHU). nih.gov This catabolic activity can limit the intracellular accumulation of dCTP, representing another layer of regulation on the dNTP pool. nih.gov

Antiviral Strategies and Inhibitory Mechanisms

2'-Deoxycytidine hydrochloride serves as a fundamental scaffold in the development of antiviral therapeutics. Its structural similarity to natural nucleosides allows its derivatives to act as effective agents against a variety of viruses by targeting the replication machinery.

The chemical structure of 2'-deoxycytidine, composed of a deoxyribose sugar and a cytosine base, makes it an ideal starting point for the synthesis of antiviral nucleoside analogs. aacrjournals.org Modifications at various positions on the sugar or base can lead to compounds with potent antiviral activity. These synthetic derivatives are designed to mimic natural nucleosides, thereby deceiving viral enzymes.

Examples of such modifications include the introduction of a fluoro group at the 2' position to create 2'-fluoro-2'-deoxycytidine (2'-FdC), or an azido (B1232118) group at the 4' position to yield 4'-azidocytidine. nih.govnovocib.com Further alterations have produced compounds like 2'-deoxy-2'-fluoro-4'-azidocytidine and 2'-deoxy-2'-beta-hydroxy-4'-azidocytidine, which have shown significant inhibitory effects against viruses like the Hepatitis C virus (HCV). nih.gov Another notable analog, 2'-azido-2'-deoxycytidine (B1195721), has been investigated for its activity against HIV. nih.gov These modifications are crucial for enhancing the metabolic stability of the analogs and their affinity for viral enzymes over host cellular enzymes.

The primary mechanism by which 2'-deoxycytidine analogs inhibit viral replication is by interfering with the synthesis of viral nucleic acids (DNA or RNA). This interference typically follows a multi-step intracellular process:

Cellular Uptake and Phosphorylation : Nucleoside analogs enter the host cell via nucleoside transporters. researchgate.net To become active, these prodrugs must be phosphorylated by host and/or viral kinases to their corresponding 5'-monophosphate, diphosphate, and ultimately, 5'-triphosphate forms. researchgate.netdrugbank.com This phosphorylation is often the rate-limiting step in their activation. nih.gov

Inhibition of Viral Polymerases : The active triphosphate analog competes with natural deoxyribonucleoside triphosphates (dNTPs) for the active site of the viral polymerase (e.g., reverse transcriptase in retroviruses like HIV, or RNA-dependent RNA polymerase in RNA viruses like HCV). nih.govresearchgate.netsketchy.com

Chain Termination : Once incorporated into the growing viral DNA or RNA strand, the analog prevents further elongation. This is because most analogs lack the 3'-hydroxyl group necessary to form the phosphodiester bond with the next incoming nucleotide, leading to premature chain termination. sketchy.comspandidos-publications.com

An alternative inhibitory pathway involves the targeting of cellular enzymes that are essential for viral replication. For example, analogs like 2'-azido-2'-deoxycytidine diphosphate can act as potent inhibitors of ribonucleotide reductase, an enzyme responsible for producing the dNTPs required for DNA synthesis. nih.gov By depleting the intracellular pool of dNTPs, these analogs indirectly halt viral DNA production. nih.gov

Inhibitory Mechanisms of 2'-Deoxycytidine Analogs

| Analog Example | Target Virus | Primary Mechanism of Action | Target Enzyme |

|---|---|---|---|

| Zidovudine (AZT) | HIV-1 | Competitive Inhibition & Chain Termination | Reverse Transcriptase |

| 2'-deoxy-2'-β-fluoro-4'-azidocytidine | Hepatitis C Virus (HCV) | Chain Termination | NS5B RNA Polymerase |

| 2'-azido-2'-deoxycytidine | HIV | Inhibition of dNTP Synthesis | Ribonucleotide Reductase |

| 2'-fluoro-2'-deoxycytidine | Murine Norovirus | Inhibition of Viral RNA Replication | Viral RNA Polymerase |

A significant challenge in antiviral therapy is the evolution of drug-resistant viral strains. mdpi.com Resistance to nucleoside analogs can emerge through several mechanisms, primarily involving mutations in viral genes. nih.gov

Mutations in Viral Kinases : Some viruses, like Herpes Simplex Virus (HSV), encode their own thymidine kinase (TK) for the initial phosphorylation step. Mutations in the viral TK gene can prevent the activation of the prodrug, rendering it ineffective. spandidos-publications.comnih.gov

Mutations in Viral Polymerases : Viruses can develop mutations in their polymerase enzymes. nih.gov These mutations can have two main effects:

Decreased Incorporation : The mutated polymerase may have a lower affinity for the nucleoside analog triphosphate, selectively incorporating the natural nucleotide instead. tandfonline.com

Enhanced Excision : Some mutated polymerases, particularly HIV reverse transcriptase, gain or enhance an "excision" capability. This allows the enzyme to remove the incorporated chain-terminating analog from the DNA strand, enabling replication to resume. tandfonline.com

The rapid mutation rate of viruses like HIV necessitates the monitoring of resistance-associated mutations to guide therapeutic strategies. nih.gov

Investigations in Oncology and Antineoplastic Modalities

The same principles that make 2'-deoxycytidine analogs effective antivirals also apply to their use in oncology. By targeting DNA synthesis, these compounds can selectively kill rapidly dividing cancer cells.

Analogs of 2'-deoxycytidine, such as Gemcitabine (B846) (2',2'-difluoro-2'-deoxycytidine) and Cytarabine (B982) (ara-C), are potent cytotoxic agents used to treat a variety of cancers. sketchy.com Gemcitabine has shown a broad spectrum of activity against solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers, while Cytarabine is primarily used for hematologic malignancies like acute myeloid leukemia (AML). drugbank.comsketchy.comnih.gov

The cytotoxicity of these analogs is dose-dependent and varies across different cancer cell lines. nih.gov This variation is often linked to the expression levels of enzymes involved in the drug's activation. The initial and rate-limiting step in the activation of both Gemcitabine and Cytarabine is their phosphorylation by deoxycytidine kinase (dCK). novocib.comnih.govnih.gov Cancer cells with higher levels of dCK activity are generally more sensitive to the cytotoxic effects of these drugs. nih.gov Conversely, resistance can develop in tumors with low dCK expression. nih.gov Another analog, 5-aza-2'-deoxycytidine (Decitabine), induces cytotoxicity by causing DNA damage and reactivating silenced tumor suppressor genes. spandidos-publications.comnih.gov

Cytotoxicity of 2'-Deoxycytidine Analogs in Cancer Cell Lines

| Compound | Cancer Type | Cell Line | Reported Cytotoxicity (IC50) |

|---|---|---|---|

| Gemcitabine | Lymphoblastoid | 197 cell lines (average) | 25.3 ± 30.7 nM nih.gov |

| Cytarabine (Ara-C) | Lymphoblastoid | 197 cell lines (average) | 8.4 ± 14.3 μM nih.gov |

| Gemcitabine | Glioblastoma | U251 | 25 nM (24h) aacrjournals.org |

| Gemcitabine | Glioblastoma | D54 | 80 nM (24h) aacrjournals.org |

| 5-aza-2'-deoxycytidine | Various Cancer Lines | Panel of lines | 1000-fold difference observed nih.gov |

The antineoplastic action of 2'-deoxycytidine analogs is primarily due to the disruption of DNA synthesis and repair in rapidly proliferating cancer cells. sketchy.comresearchgate.net This occurs through a multi-faceted mechanism following the intracellular activation of the prodrug to its diphosphate and triphosphate forms. aacrjournals.org

Inhibition of Ribonucleotide Reductase : The diphosphate form of gemcitabine (dFdCDP) is a potent inhibitor of ribonucleotide reductase. nih.govaacrjournals.org This enzyme is critical for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By inhibiting this enzyme, the analog depletes the cell of the necessary dNTPs for DNA replication, leading to an S-phase arrest in the cell cycle. aacrjournals.orgnih.gov

Inhibition of DNA Polymerase and Chain Termination : The triphosphate form (e.g., dFdCTP) competes with natural dCTP for incorporation into the DNA strand by DNA polymerases. nih.govresearchgate.net Once incorporated, the analog effectively terminates the elongation of the DNA chain. In the case of gemcitabine, after its incorporation, one additional deoxynucleotide is added before polymerization halts, a phenomenon known as "masked chain termination." researchgate.net This makes it more difficult for cellular exonuclease repair mechanisms to remove the analog, enhancing its cytotoxic effect. researchgate.net

Induction of Apoptosis : The stalling of replication forks and the accumulation of DNA strand breaks trigger cellular DNA damage response pathways, ultimately leading to programmed cell death (apoptosis). aacrjournals.orgnih.gov

Inhibition of DNA Methylation : Certain analogs, like 5-aza-2'-deoxycytidine, function by inhibiting DNA methyltransferases (DNMTs). nih.govtandfonline.com After incorporation into DNA, these analogs form covalent bonds with DNMT enzymes, trapping them and leading to their degradation. spandidos-publications.compnas.org This results in a genome-wide loss of methylation, which can reactivate tumor suppressor genes that were epigenetically silenced, thereby inhibiting tumor growth. nih.govnih.gov

Induction of Cell Cycle Arrest and Apoptosis in Neoplasia

A fundamental mechanism by which 2'-deoxycytidine analogs exert their anticancer effects is through the induction of cell cycle arrest and apoptosis (programmed cell death) in neoplastic cells. By interfering with DNA synthesis and integrity, these compounds trigger cellular checkpoints that halt the cell cycle, preventing cancer cells from dividing and proliferating.

For instance, 5-aza-2'-deoxycytidine (decitabine) has been shown to cause cell cycle arrest and induce apoptosis in various cancer cell lines. nih.govwjgnet.com Treatment with decitabine (B1684300) can lead to an increase in the proportion of cells in the G1 phase and a decrease in the S phase, indicating a block in the cell cycle. wjgnet.com This is often accompanied by an increased rate of apoptosis. wjgnet.come-century.us Studies have shown that decitabine can induce caspase-dependent apoptosis, characterized by the activation of caspases 3 and 9, as well as caspase-independent apoptosis through the nuclear translocation of apoptosis-inducing factor (AIF). e-century.us

The induction of apoptosis by these analogs is a complex process involving multiple signaling pathways. For example, decitabine treatment can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. e-century.us Furthermore, the re-expression of silenced tumor suppressor genes, such as p16, through decitabine-induced demethylation can contribute to cell cycle regulation and apoptosis. wjgnet.com

Other deoxycytidine analogs also induce cell cycle arrest and apoptosis through distinct mechanisms. DFP-10917 (CNDAC) has been observed to cause an arrest in the G2/M phase of the cell cycle. spandidos-publications.com The inhibition of histone deacetylases (HDACs) by certain agents can also lead to cell cycle arrest and apoptosis in neoplastic cells, and this effect can be synergistic with DNA methyltransferase inhibitors. termedia.plspandidos-publications.com

Mechanisms Underlying Acquired and Intrinsic Drug Resistance in Cancer

A significant challenge in cancer chemotherapy is the development of drug resistance, which can be either intrinsic (pre-existing) or acquired during treatment. Resistance to 2'-deoxycytidine analogs is a common clinical problem, and understanding the underlying mechanisms is crucial for developing strategies to overcome it.

One of the primary mechanisms of resistance is altered drug metabolism. Deoxycytidine analogs are prodrugs that require phosphorylation by deoxycytidine kinase (dCK) to become active. nih.gov A deficiency or mutation in the DCK gene is a major known mechanism of resistance to several cytidine (B196190) nucleoside analogs, including cytarabine and decitabine. nih.govashpublications.org Studies have shown that cancer cell lines resistant to decitabine often have low levels of dCK. nih.govcapes.gov.br Conversely, transfection of wild-type DCK into resistant cells can restore sensitivity to the drug. nih.govcapes.gov.br

Other factors contributing to resistance include:

Reduced drug transport: Decreased expression or function of nucleoside transporters, such as hENT1 and hENT2, can limit the uptake of the drug into cancer cells. nih.govcapes.gov.br

Increased drug inactivation: Elevated levels of enzymes like cytidine deaminase (CDA), which catabolize and inactivate cytidine analogs, can reduce the intracellular concentration of the active drug. nih.govcapes.gov.br

Alterations in drug targets: While less common for this class of drugs, mutations in the target enzymes could theoretically confer resistance.

Research has shown a significant correlation between the sensitivity of cancer cell lines to decitabine and the dose required to induce maximum DNA hypomethylation, suggesting that insufficient incorporation into DNA is a key factor in resistance. nih.govcapes.gov.br The development of resistance can be rapid upon drug exposure and may involve genetic changes such as a switch from a heterozygous to a homozygous mutation in the DCK gene. nih.govcapes.gov.br

The following table summarizes key mechanisms of resistance to deoxycytidine analogs.

| Mechanism | Description |

| Decreased dCK activity | Reduced phosphorylation of the analog to its active form due to mutations or low expression of deoxycytidine kinase. aacrjournals.orgnih.govashpublications.org |

| Altered drug transport | Lower levels of nucleoside transporters (e.g., hENT1, hENT2) leading to reduced drug uptake. nih.govcapes.gov.br |

| Increased drug inactivation | Higher activity of enzymes like cytidine deaminase that break down the drug. nih.govcapes.gov.br |

| Insufficient incorporation into DNA | A combination of the above factors leading to lower levels of the active drug being incorporated into the DNA of cancer cells. nih.govcapes.gov.br |

Synergistic Interactions in Combination Chemotherapy Regimens

To enhance therapeutic efficacy and overcome drug resistance, 2'-deoxycytidine analogs are often used in combination with other anticancer agents. The rationale behind combination chemotherapy is to target multiple cellular pathways simultaneously, leading to a synergistic or additive effect.

Preclinical studies have demonstrated synergistic antineoplastic action when decitabine is combined with various other drugs. researchgate.net For example, combining decitabine with histone deacetylase (HDAC) inhibitors can result in synergistic cell death. spandidos-publications.com This is thought to be due to the complementary epigenetic modifications induced by both classes of drugs, leading to the re-expression of silenced tumor suppressor genes and potentiation of cell death. spandidos-publications.com

The combination of gemcitabine with other chemotherapeutic agents has also been extensively studied. A synergistic effect has been observed when gemcitabine is combined with cisplatin (B142131) and vindesine (B1683056) in non-small cell lung cancer cell lines. nih.gov The sequence of drug administration can also be crucial. For instance, in non-small cell lung cancer cell lines, a synergistic effect was observed when gemcitabine was administered before paclitaxel (B517696). dovepress.com This sequence-dependent synergy may be due to paclitaxel enhancing the activity of gemcitabine by increasing the levels of the activating enzyme dCK. dovepress.com

Furthermore, combining deoxycytidine analogs that induce DNA damage with inhibitors of DNA repair pathways, such as PARP inhibitors, has shown promise. The combination of CNDAC with PARP inhibitors like olaparib (B1684210) and rucaparib (B1680265) has demonstrated synergistic effects, particularly in cells with deficiencies in DNA repair pathways like BRCA2. aacrjournals.org

The following table highlights some examples of synergistic combinations involving deoxycytidine analogs.

| Deoxycytidine Analog | Combination Agent | Cancer Type (in vitro/in vivo) | Observed Effect |

| 5-Aza-2'-deoxycytidine | Histone Deacetylase Inhibitors | Pancreatic Cancer, Leukemia | Synergistic cell death, re-expression of silenced genes. spandidos-publications.com |

| Gemcitabine | Cisplatin | Non-small cell lung cancer | Synergistic effect at specific concentrations. nih.gov |

| Gemcitabine | Paclitaxel | Non-small cell lung cancer | Synergism observed with gemcitabine followed by paclitaxel. dovepress.com |

| CNDAC (Sapacitabine) | PARP Inhibitors (Olaparib, Rucaparib) | BRCA2-defective cells | Synergistic loss of clonogenicity. aacrjournals.org |

| 5-Aza-2'-deoxycytidine | 1-β-D-arabinofuranosylcytosine (Ara-C) | Acute Myeloid Leukemia | Sequential treatment showed synergistic interaction in Ara-C-resistant cells. iiarjournals.org |

The successful implementation of combination therapies requires a thorough understanding of the mechanisms of action of each drug and their potential interactions. The timing and sequence of drug administration are critical factors that can influence the outcome of the treatment. iiarjournals.org

Biochemical Pathways and Enzymatic Dynamics

Deoxycytidine Salvage Pathway Investigations

The salvage pathway is a crucial recycling mechanism that allows cells to reuse preformed nucleosides, like 2'-deoxycytidine (B1670253), to synthesize nucleotides. This pathway is energetically more efficient than de novo synthesis. The initial and often rate-limiting step in the salvage of 2'-deoxycytidine is its phosphorylation to deoxycytidine monophosphate (dCMP).

Deoxycytidine kinase (dCK) is the primary enzyme responsible for phosphorylating 2'-deoxycytidine in the cytosol. dCK exhibits broad substrate specificity, phosphorylating not only the natural deoxyribonucleosides—deoxycytidine (dC), deoxyadenosine (B7792050) (dA), and deoxyguanosine (dG)—but also a variety of nucleoside analogs used in antiviral and cancer therapies. This broad specificity makes dCK a critical enzyme for the activation of numerous prodrugs.

The catalytic activity of dCK is influenced by the phosphate (B84403) donor. While ATP is a viable phosphate donor, studies have shown that UTP is the preferred phosphate donor for dCK, leading to a greater efficiency of dC phosphorylation. The presence of a mixture of nucleoside triphosphates (NTPs), simulating the cellular environment, results in the highest phosphorylation efficiency, largely due to the presence of UTP. The enzyme's activity is generally slow, and phosphorylation may be a mechanism to enhance its catalytic rate.

| Substrate | Relative Activity |

|---|---|

| 2'-fluoro-dC | Highest |

| 2'-O-methyl-C | High |

| araC | High |

| 2'-fluoro-2'-deoxy-araC | Moderate |

| 3'-O-methyl-dC | Moderate |

| 3'-fluoro-2',3'-ddC | Moderate |

| cytosine beta-L-riboside | Low |

| 2',3'-ddC | Low |

| Cytosine | Very Low |

| 1-(4-hydroxy-1,2,-butadienyl)-cytosine (cytalene) | Very Low |

| 2'-azido-dC | Very Low |

Following the initial phosphorylation by dCK, dCMP undergoes subsequent phosphorylations to form deoxycytidine diphosphate (B83284) (dCDP) and finally deoxycytidine triphosphate (dCTP), the form that is incorporated into DNA. These sequential phosphorylations are catalyzed by other enzymes in the nucleotide metabolism pathway, such as UMP-CMP kinase (which converts dCMP to dCDP) and nucleoside diphosphate kinase (which converts dCDP to dCTP).

The activity of dCK is subject to feedback inhibition. High levels of dCTP can inhibit dCK, thus regulating the production of pyrimidine (B1678525) nucleotides. However, this inhibition is complex; in the presence of UTP, the inhibitory effect of dCTP is significantly reduced. This interplay ensures a balanced supply of deoxynucleotides for DNA synthesis. Furthermore, 2'-deoxycytidine metabolism is connected to thymidylate synthesis, as dCMP can be deaminated to form dUMP, a precursor for dTTP.

The broad substrate specificity of dCK is a result of its flexible active site. Structural studies have revealed that the enzyme can adopt different conformations depending on the bound substrate and phosphate donor. For instance, the binding of UDP to the donor site induces an "open" conformation, whereas ADP binding leads to a "closed," catalytically competent conformation.

Key amino acid residues within the active site, such as Arginine 104 (Arg104) and Aspartate 133 (Asp133), are crucial for determining substrate specificity. For example, the methyl group of thymidine (B127349) creates steric hindrance with active site residues, which is why thymidine is a very poor substrate for wild-type dCK. Mutating these key residues can alter the enzyme's substrate preference, even enabling it to phosphorylate thymidine effectively. The enzyme forms a network of hydrogen bonds with its substrates, with residues like Glutamate 53 playing a critical role as a general base in the phosphoryl transfer reaction.

Deamination Processes and Downstream Metabolic Fates

In addition to the anabolic salvage pathway, 2'-deoxycytidine can enter catabolic pathways, primarily through deamination. This process is catalyzed by cytidine (B196190) deaminase (CDD) or, at the monophosphate level, by dCMP deaminase (DCTD). Deamination converts deoxycytidine into 2'-deoxyuridine (B118206).

This conversion is a significant metabolic fate. Cytidine deaminase can inactivate deoxycytidine-based therapeutic nucleoside analogs, presenting a mechanism of drug resistance. The resulting 2'-deoxyuridine can then be further metabolized. For example, it can be phosphorylated by thymidine kinase to dUMP, which then enters the pathway for thymidylate synthesis. The balance between the salvage pathway (phosphorylation by dCK) and the catabolic pathway (deamination by CDD) can determine the ultimate intracellular fate and biological activity of 2'-deoxycytidine and its analogs.

Research into Mitochondrial Deoxyribonucleoside Metabolism

While dCK is the primary kinase in the cytosol, thymidine kinase 2 (TK2) is responsible for phosphorylating 2'-deoxycytidine within the mitochondria. This activity is essential for the synthesis and maintenance of mitochondrial DNA (mtDNA). Deficiencies in TK2 can lead to mitochondrial disorders. Research has shown that metabolites of deoxycytidine analogs can be transported into the mitochondria, with some studies suggesting that certain modified forms, like diphosphocholine derivatives, are taken up more efficiently than their triphosphate counterparts. The study of mitochondrial nucleoside metabolism is crucial for understanding the mitochondrial toxicity observed with some nucleoside analog drugs.

Advanced Methodologies in Molecular and Cellular Biology

Applications in Genetic Engineering and Synthetic Biology

Genetic engineering and synthetic biology rely on the precise synthesis and manipulation of DNA. As a key precursor for DNA synthesis, 2'-Deoxycytidine (B1670253) hydrochloride is indispensable in these fields.

Role in Oligonucleotide Synthesis and Modification

Oligonucleotides are short, synthetic strands of nucleic acids that are fundamental tools in molecular biology, used as primers, probes, and in the construction of synthetic genes. The chemical synthesis of oligonucleotides is a stepwise process that involves the sequential addition of nucleotide building blocks to a growing chain on a solid support. biosynth.com 2'-Deoxycytidine, in its protected phosphoramidite (B1245037) form, is a critical reagent in this process. The hydrochloride salt is often used as the starting material for the synthesis of these phosphoramidite monomers.

The process of oligonucleotide synthesis requires the protection of reactive groups on the nucleobases to prevent unwanted side reactions. For cytidine (B196190), the exocyclic amino group is typically protected with groups like benzoyl or isobutyryl. mpbio.com These protecting groups are removed at the final stage of synthesis. The purity and stability of the initial 2'-Deoxycytidine hydrochloride are paramount to ensuring high-yield and high-fidelity oligonucleotide synthesis.

Beyond the synthesis of standard DNA oligonucleotides, 2'-Deoxycytidine and its analogs are used to create modified oligonucleotides with enhanced properties. These modifications can improve nuclease resistance, binding affinity, and cellular uptake. For instance, analogs of 2'-Deoxycytidine can be incorporated to introduce specific labels, such as fluorescent dyes or biotin, for detection purposes. royalsocietypublishing.org Furthermore, the synthesis of oligonucleotides containing analogs like 5-fluoro-2'-deoxycytidine (B1672315) is crucial for studying the mechanisms of DNA methyltransferases. wikipedia.org

| Application in Oligonucleotide Synthesis | Role of 2'-Deoxycytidine Hydrochloride/Analogs | Significance |

|---|---|---|

| Standard Oligonucleotide Synthesis | Serves as a precursor for the synthesis of protected 2'-deoxycytidine phosphoramidite, a key building block. | Enables the creation of custom DNA primers and probes for PCR, sequencing, and gene synthesis. |

| Modified Oligonucleotides | Analogs are incorporated to introduce functionalities like fluorescent tags or to enhance stability. | Facilitates advanced applications such as fluorescence in situ hybridization (FISH) and therapeutic antisense oligonucleotides. |

| Mechanistic Studies | Incorporation of analogs like 5-fluoro-2'-deoxycytidine helps in probing enzyme-DNA interactions. | Provides insights into the catalytic mechanisms of enzymes like DNA methyltransferases. |

Utility in Polymerase Chain Reaction and DNA Sequencing

Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, enabling the amplification of specific DNA sequences. The reaction mixture for PCR includes a thermostable DNA polymerase, primers, a DNA template, and a mixture of the four deoxyribonucleoside triphosphates (dNTPs): dATP, dGTP, dCTP, and dTTP. 2'-Deoxycytidine hydrochloride is the precursor for the synthesis of the dCTP used in these reactions. aatbio.combiochain.com During the extension phase of PCR, the DNA polymerase incorporates dCTP and the other dNTPs into the newly synthesized DNA strand, complementary to the guanine (B1146940) bases on the template strand. geneticeducation.co.in The high purity of the dNTPs, derived from precursors like 2'-Deoxycytidine hydrochloride, is critical for the accuracy and efficiency of the PCR amplification. baseclick.eu

In the realm of DNA sequencing, which determines the precise order of nucleotides in a DNA molecule, dCTP also plays a pivotal role. In the classic Sanger sequencing method, fluorescently labeled dideoxynucleotide triphosphates (ddNTPs) are used to terminate DNA synthesis. The reaction also requires a supply of unlabeled dNTPs, including dCTP, for chain elongation. geneticeducation.co.in In modern next-generation sequencing (NGS) technologies, dCTP is a fundamental component of the reagents used for library preparation and the sequencing-by-synthesis process. excedr.com For example, in many NGS platforms, fluorescently labeled dNTPs are incorporated into the growing DNA strand, and the emitted fluorescence is detected to determine the sequence. baseclick.eu

| Technique | Function of dCTP (derived from 2'-Deoxycytidine hydrochloride) | Key Requirement |

|---|---|---|

| Polymerase Chain Reaction (PCR) | Serves as a building block for the DNA polymerase to synthesize new DNA strands. | High purity to ensure fidelity and prevent inhibition of the polymerase. |

| Sanger Sequencing | Required for the elongation of the DNA chain by DNA polymerase before termination by a ddNTP. | Balanced concentration relative to other dNTPs and ddNTPs for optimal read length. |

| Next-Generation Sequencing (NGS) | Essential for library preparation and as a substrate in sequencing-by-synthesis reactions. | High purity and, in some platforms, effective labeling with fluorescent dyes. |

Integration into Gene Editing Technologies

The advent of CRISPR-based gene editing technologies has revolutionized the ability to make precise changes to the genome of living organisms. While the core of the CRISPR-Cas9 system is the Cas9 nuclease and a guide RNA, the cellular processes that repair the DNA break introduced by Cas9 are where nucleotide precursors like 2'-Deoxycytidine become relevant. dovepress.com More directly, the development of base editing, a newer form of gene editing that does not require double-strand breaks, heavily relies on the chemical modification of cytidine.

Cytidine base editors (CBEs) are fusion proteins that combine a catalytically impaired Cas9 protein with a cytidine deaminase enzyme. researchgate.netresearchgate.net The Cas9 component directs the editor to a specific location in the genome, and the deaminase then chemically converts a cytosine (C) base to a uracil (B121893) (U) base. nih.gov This uracil is subsequently read as a thymine (B56734) (T) by the cell's DNA replication and repair machinery, resulting in a C•G to T•A base pair conversion. harvard.eduaddgene.org This process allows for the direct and precise correction of pathogenic point mutations. The fundamental understanding of 2'-Deoxycytidine chemistry and metabolism is crucial for the design and optimization of these base editing tools. Researchers have developed various generations of CBEs with improved efficiency and reduced off-target effects. nih.govbiorxiv.org Furthermore, dual-deaminase base editors have been created that can concurrently edit both cytosine and adenine (B156593) bases. nih.gov

Cell Biology Research Applications

In cell biology, 2'-Deoxycytidine hydrochloride and its analogs are valuable tools for studying the cell cycle and DNA synthesis.

Strategies for Cell Cycle Synchronization

Studying the molecular events of the cell cycle often requires a population of cells that are all at the same stage. Cell synchronization is the process of achieving this. One of the most common methods for synchronizing cells at the G1/S boundary is the double thymidine (B127349) block. assaygenie.comnih.gov This method involves treating cells with a high concentration of thymidine, which inhibits DNA synthesis by creating an imbalance in the dNTP pool. wikipedia.org Specifically, high levels of dTTP allosterically inhibit the enzyme ribonucleotide reductase, which is necessary for the synthesis of dCDP, a precursor to dCTP. nih.gov

To release the cells from this block and allow them to proceed synchronously through the cell cycle, the excess thymidine is washed away and, in some protocols, the cells are incubated with 2'-Deoxycytidine. bitesizebio.com The addition of 2'-Deoxycytidine helps to rebalance (B12800153) the deoxynucleoside pool, allowing the cells to re-enter the S phase in a synchronized manner. A second thymidine block is then applied to further tighten the synchronization. This method is widely used to enrich cell populations in specific phases of the cell cycle for further analysis. nih.gov

| Synchronization Method | Agent | Mechanism of Action | Role of 2'-Deoxycytidine |

|---|---|---|---|

| Double Thymidine Block | Thymidine (excess) | Inhibits ribonucleotide reductase, leading to a depletion of dCTP and arrest at the G1/S boundary. | N/A |

| 2'-Deoxycytidine (during release) | Restores the balance of the deoxynucleoside pool, allowing cells to synchronously re-enter the S phase. | Facilitates a more uniform progression through the cell cycle after the thymidine block. |

Probing DNA Synthesis in Proliferating Cells

The study of cell proliferation is fundamental to many areas of biology, including cancer research and developmental biology. A direct way to measure cell proliferation is to detect newly synthesized DNA. This is often achieved by supplying cells with a labeled analog of a DNA precursor that gets incorporated into the DNA during replication.

A notable analog of 2'-Deoxycytidine used for this purpose is 5-ethynyl-2'-deoxycytidine (B116413) (EdC). jenabioscience.com EdC is a cell-permeable compound that is incorporated into replicating DNA in place of its natural counterpart. jenabioscience.com The ethynyl (B1212043) group on EdC allows for a highly specific and efficient "click chemistry" reaction with a fluorescently labeled azide. nih.gov This reaction covalently attaches a fluorescent probe to the newly synthesized DNA, which can then be visualized by microscopy or quantified by flow cytometry.

Compared to the more commonly used thymidine analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), EdC has been reported to exhibit lower cytotoxicity in some studies, making it a potentially better option for long-term cell proliferation assays. nih.govresearchgate.net However, it has also been observed that in some cell lines, EdC can be deaminated to EdU before being incorporated into DNA. royalsocietypublishing.org Nevertheless, these alkyne-modified nucleoside analogs represent a powerful tool for probing DNA synthesis and cell proliferation, offering a sensitive and less harsh alternative to older methods that relied on radioactive thymidine or BrdU, which requires DNA denaturation for detection. nih.gov

Utility in Biochemical Assay Development and In Vitro Systems

2'-Deoxycytidine hydrochloride, a deoxyribonucleoside, is a fundamental tool in molecular and cellular biology, playing a pivotal role in the development of biochemical assays and the maintenance of in vitro systems. mpbio.comcaymanchem.com Its structural similarity to the natural nucleoside allows it to be integrated into metabolic and replicative pathways, making it an invaluable component for studying DNA synthesis, enzyme activity, and cellular responses to various stimuli. chemimpex.comchemimpex.com

The primary utility of 2'-Deoxycytidine hydrochloride in biochemical assays stems from its role as a substrate for key enzymes involved in nucleotide metabolism. chemimpex.com It is particularly crucial for assays involving deoxycytidine kinase (dCK), the rate-limiting enzyme in the deoxyribonucleoside salvage pathway. snmjournals.org This enzyme phosphorylates 2'-deoxycytidine to form deoxycytidine monophosphate (dCMP), a critical step for its incorporation into DNA. caymanchem.com Consequently, radiolabeled or modified versions of 2'-deoxycytidine are frequently used to measure dCK activity. For instance, kinase assays using 3H-labeled deoxycytidine (³H-dC) are employed to determine the phosphorylation rates and to screen for competitive inhibitors of dCK. snmjournals.org

Spectrophotometric assays also utilize 2'-Deoxycytidine and its analogs. The enzymatic conversion of these compounds can lead to a change in absorbance at a specific wavelength, allowing for direct measurement of enzyme activity. mdpi.com For example, cytidine deaminase catalyzes the conversion of deoxycytidine to deoxyuridine, a reaction that can be monitored spectrophotometrically. mdpi.com Furthermore, enzyme-linked immunosorbent assays (ELISA) have been developed to quantify 2'-deoxycytidine in biological samples like plasma, providing a sensitive method for studying its metabolism. researchgate.net In these assays, an antibody specific to 2'-deoxycytidine is used, and its binding is measured to determine the concentration of the nucleoside. researchgate.net

The following table summarizes various biochemical assays where 2'-Deoxycytidine or its derivatives are employed.

| Assay Type | Enzyme/Target Studied | Key Application/Finding | Reference(s) |

| Kinase Assay | Deoxycytidine Kinase (dCK) | Measures dCK-catalyzed phosphorylation rate; used to identify substrates and inhibitors. snmjournals.org | snmjournals.org |

| Deamination Assay | Cytidine Deaminase (CDA) | Monitors the conversion of deoxycytidine to deoxyuridine via spectrophotometry or HPLC. snmjournals.orgmdpi.com | snmjournals.orgmdpi.com |

| Enzyme-Linked Immunosorbent Assay (ELISA) | 2'-Deoxycytidine (dCyd) | Quantifies dCyd levels in plasma with a linear range of 10–1000 μM. researchgate.net | researchgate.net |

| Primer Elongation Assay | Activation-Induced Deaminase (AID) | Detects dC to dU conversion on single-stranded DNA catalyzed by AID. pnas.org | pnas.org |

| HPLC-Based Assays | Deoxycytidine Kinase (dCK) | Measures the accumulation of phosphorylated metabolites of deoxycytidine analogs (e.g., dFdCTP) in cells. nih.govaacrjournals.org | nih.govaacrjournals.org |

In addition to its role in isolated enzymatic assays, 2'-Deoxycytidine hydrochloride is essential for a wide range of in vitro systems, primarily those involving cell culture. It is a standard component of cell culture media, where it serves as a building block for DNA synthesis, supporting the growth and proliferation of various cell lines. chemimpex.comchemimpex.com This is particularly important for studies focused on nucleic acid metabolism, DNA replication, and the cellular effects of DNA-damaging agents. chemimpex.comsigmaaldrich.com

Researchers utilize 2'-Deoxycytidine hydrochloride in cell-based assays to investigate fundamental cellular processes. For example, it has been used in nucleoside supplementation experiments to synchronize human retinal pigment epithelial-1 (RPE-1) cells in the G1 phase of the cell cycle. sigmaaldrich.com It is also employed in infectivity assays, such as those studying the human immunodeficiency virus 1 (HIV-1) in monocyte-derived macrophages. sigmaaldrich.com

The compound and its analogs are central to in vitro cancer and antiviral research. chemimpex.comchemimpex.com The efficacy of many nucleoside analog drugs, such as gemcitabine (B846) (2',2'-difluoro-2'-deoxycytidine), depends on their uptake and subsequent phosphorylation by dCK within cells. nih.govaacrjournals.org Therefore, in vitro systems using cancer cell lines are indispensable for evaluating the cytotoxicity of these drugs and for studying mechanisms of drug resistance. plos.org Studies have shown that overexpressing dCK in human colon carcinoma (HT-29) cells leads to a significant increase in the accumulation of the active, triphosphorylated form of gemcitabine, enhancing its cytotoxic effect. nih.govaacrjournals.org Similarly, derivatives like 5-hydroxy-2'-deoxycytidine (B120496) are used to study DNA repair mechanisms by intentionally incorporating them into cellular DNA and monitoring their removal over time. nih.gov

The table below details findings from various in vitro studies involving 2'-Deoxycytidine and its derivatives.

| In Vitro System | Compound(s) Studied | Research Focus | Key Finding | Reference(s) |

| Human Colon Carcinoma (HT-29) Xenografts | Gemcitabine (dFdCyd) | Cellular uptake and metabolism | Overexpression of dCK resulted in a 2.5-fold greater accumulation of the drug and its metabolite (dFdCTP). nih.govaacrjournals.org | nih.govaacrjournals.org |

| Murine Leukemia (L1210) Cells | l-FAC, l-FFAC | dCK substrate competition | The analogs inhibited ³H-dC phosphorylation by over 95%, indicating they are effective dCK substrates. snmjournals.org | snmjournals.org |

| Mouse Leukemia (L1210) Cells | 5-hydroxy-2'-deoxycytidine | DNA incorporation and repair | The compound was incorporated into cellular DNA to a level 20 times higher than baseline, but no evidence of repair was observed after 15 hours. nih.gov | nih.gov |

| Human Retinal Pigment Epithelial-1 (RPE-1) Cells | 2'-Deoxycytidine hydrochloride | Cell cycle synchronization | Used as part of a nucleoside supplementation protocol to synchronize cells in the G1 phase. sigmaaldrich.com | sigmaaldrich.com |

| Her2-Positive Cancer Cells (SK-OV-3, BT-474-JB) | Fludarabine | Targeted drug activation | Delivery of dCK fused to an anti-Her2 targeting module increased the activation of fludarabine, enhancing its cytotoxicity. plos.org | plos.org |

Epigenetic Research and Regulatory Mechanisms

Mechanisms of DNA Methyltransferase Inhibition

The primary epigenetic mechanism of 5-aza-2'-deoxycytidine involves the direct inhibition of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. researchgate.net As a cytidine (B196190) analog, 5-aza-2'-deoxycytidine is first metabolized and then incorporated into replicating DNA in place of cytosine. researchgate.net

The crucial difference lies in the nitrogen atom at the 5-position of its pyrimidine (B1678525) ring. tandfonline.com The catalytic mechanism of DNMTs involves a nucleophilic attack on the C6 position of cytosine, leading to the formation of a transient covalent intermediate. glenresearch.com When the enzyme attempts this process on the incorporated 5-aza-2'-deoxycytidine, the nitrogen at the 5-position disrupts the standard chemical reaction. This results in the formation of an irreversible covalent bond between the DNMT enzyme and the DNA strand containing the analog. tandfonline.comnih.gov

This action effectively traps the DNMT enzyme, marking it for degradation and leading to a depletion of active DNMTs within the cell, particularly DNMT1. researchgate.net This "suicide substrate" mechanism makes 5-aza-2'-deoxycytidine a potent, mechanism-based inhibitor of DNA methylation. tandfonline.comglenresearch.com The inhibition is dependent on DNA replication, as the analog must be incorporated into the DNA during the S phase of the cell cycle to exert its effect. tandfonline.com

Gene Reactivation and Transcriptional Upregulation in Epigenetic Modulation

The inhibition of DNMTs by 5-aza-2'-deoxycytidine leads to a progressive and passive demethylation of the genome. During subsequent rounds of DNA replication, the newly synthesized DNA strands lack the methylation marks that were present on the parent strand because the maintenance methyltransferase (DNMT1) has been depleted. researchgate.net This process results in a global DNA hypomethylation. researchgate.net

A key consequence of this induced hypomethylation is the reactivation of genes that were previously silenced by promoter hypermethylation, a common occurrence in cancer cells. researchgate.netnih.gov Aberrant methylation of CpG islands in the promoter regions of tumor suppressor genes is a hallmark of many cancers, leading to their transcriptional silencing. tandfonline.com By reversing this hypermethylation, 5-aza-2'-deoxycytidine can restore the expression of these crucial regulatory genes. researchgate.netnih.gov

Studies have demonstrated that treatment with 5-aza-2'-deoxycytidine leads to the dose-dependent transcriptional reactivation of specific tumor suppressor genes, such as MASPIN and desmocollin 3 (DSC3) in breast cancer cell lines. nih.gov This reactivation of silenced genes can inhibit tumor cell growth, induce differentiation, or trigger apoptosis, thereby achieving a therapeutic effect. researchgate.net

Impact on Chromatin Structure and Remodeling

The epigenetic influence of 5-aza-2'-deoxycytidine extends beyond DNA demethylation to the broader landscape of chromatin structure. The reactivation of genes silenced by DNA methylation is not solely dependent on the removal of methyl groups but also involves significant changes in histone modifications and chromatin accessibility. nih.gov

Research indicates that gene reactivation induced by 5-aza-2'-deoxycytidine is closely associated with reductions in repressive histone marks. For example, the reactivation of the MASPIN and DSC3 genes was linked to significant decreases in histone H3 lysine (B10760008) 9 (H3K9) di-methylation in their promoter regions. nih.gov Furthermore, treatment with the compound can lead to global decreases in H3K9 di-methylation by causing a post-transcriptional reduction of the G9A histone methyltransferase enzyme. nih.gov

Moreover, for transcription to occur, the chromatin must be in an "open" or permissive state. Studies have shown that the process of gene reactivation following demethylation requires the action of ATP-dependent nucleosome remodelers. nih.gov Specifically, the SRCAP complex, which mediates the incorporation of the histone variant H2A.Z, is essential for establishing nucleosome-depleted regions at the promoters of reactivated genes, allowing transcription factors to access the DNA. nih.gov Therefore, the effects of 5-aza-2'-deoxycytidine are part of a coordinated series of epigenetic events that reprogram closed, methylated promoters into permissive chromatin configurations. nih.gov

Preclinical Studies of Epigenetic Modifying Agents

Preclinical research has extensively documented the effects of 5-aza-2'-deoxycytidine across various cancer models. These studies have been pivotal in establishing its role as an epigenetic modifying agent capable of reversing aberrant gene silencing and inhibiting cancer cell growth.

| Cell/Tumor Model | Key Findings |

| Human Breast Cancer Cell Lines (MDA-MB-231, UACC 1179) | Induced dose-dependent transcriptional reactivation of tumor suppressor genes DSC3 and MASPIN. This was linked to decreased promoter H3 K9 di-methylation and a reduction in the G9A histone methyltransferase. nih.gov |

| HPV-Positive Head and Neck Squamous Cell Carcinoma (HNSCC) | Caused growth inhibition and cell death, reduced the expression of HPV genes, and suppressed tumor growth and invasion in xenograft models. mdpi.com |

| Esophageal Squamous Carcinoma Cells | Induced demethylation and re-expression of the retinoic acid receptor-beta(2) gene, leading to growth inhibition. nih.gov |

| Human Dermal Fibroblasts | In combination with other small molecules, promoted the demethylation of the OCT4 promoter region, a key pluripotency gene. semanticscholar.org |

| Multiple Myeloma (MM) Cell Lines | Treatment led to the demethylation of the DLC1 promoter and reactivation of its expression, which is frequently silenced in MM. researchgate.net |

Role in DNA Damage Response and Repair Associated with Epigenetic Alterations

Beyond its role in demethylation, 5-aza-2'-deoxycytidine also exerts cytotoxic effects by inducing a DNA damage response. nih.gov The incorporation of the analog into DNA and the subsequent formation of DNMT-DNA adducts can be recognized by the cell as a form of DNA damage, leading to stalls in replication and the formation of DNA double-strand breaks (DSBs). nih.gov

This induction of DNA damage activates complex cellular signaling pathways known as the DNA Damage Response (DDR). nih.govnih.gov Key proteins in this response, such as ATM (ataxia-telangiectasia mutated) and ATR (ATM-Rad3-related), are activated. nih.gov This leads to the phosphorylation of downstream targets like the checkpoint kinase CHK1 and the histone variant H2AX (forming γ-H2AX), which are hallmarks of a DDR. nih.gov The activation of these pathways can lead to a halt in the cell cycle, typically at the G2 phase, to allow for DNA repair. nih.gov If the damage is too extensive, it can trigger apoptosis. nih.gov

Interestingly, DNMT1 itself appears to be a component of the cellular response to this damage. Studies in DNMT1-deficient cells showed significant defects in the DDR, including a lack of γ-H2AX induction and a blunted activation of p53 and CHK1. nih.gov This suggests that DNMT1 has functions beyond methylation maintenance and is involved in modulating the cellular response to DNA damage, which may help in optimizing therapeutic strategies with these agents. nih.govmdpi.com

Analytical Techniques and Quantitative Methodologies

Advanced Chromatographic Systems for Quantification in Biological Matrices

Chromatographic techniques are central to the analysis of 2'-Deoxycytidine (B1670253) hydrochloride, providing the necessary separation from complex biological matrices such as plasma, urine, and DNA hydrolysates. These methods are prized for their ability to resolve the analyte from structurally similar compounds, ensuring accurate quantification.

High-Performance Liquid Chromatography (HPLC) Development

High-Performance Liquid Chromatography (HPLC) with UV detection is a well-established and robust method for the quantification of 2'-Deoxycytidine. Reversed-phase columns, particularly C18, are frequently employed for the separation of nucleosides. nih.gov The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile (B52724), with gradient elution being common to achieve optimal separation of multiple nucleosides within a single run. nih.gov

Method development often focuses on optimizing mobile phase composition, pH, and column temperature to achieve baseline separation of 2'-Deoxycytidine from other nucleosides such as cytidine (B196190), uridine, guanosine, and adenosine, as well as their deoxy forms. nih.gov For the analysis of 2'-Deoxycytidine in DNA, the sample must first undergo enzymatic or acidic hydrolysis to break it down into its constituent deoxynucleosides. umich.edu HPLC-UV methods have been successfully validated for the purity determination of DNA by separating and quantifying the individual deoxynucleosides. medicinescience.org

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Luna C18 (150 x 4.6 mm, 5 µm) nih.gov | TSKgel DNA-NPR (4.6 x 7.5 cm, 2.5 µm) medicinescience.org |

| Mobile Phase | A: Deionized water, B: 50 mM phosphate (B84403) buffer (pH 4.0), C: Methanol nih.gov | Gradient of acetonitrile in an aqueous buffer medicinescience.org |

| Flow Rate | 1.0 mL/min nih.gov | 0.75 mL/min medicinescience.org |

| Detection | UV at 254 nm nih.gov | UV detection medicinescience.org |

| Run Time | 10 min nih.gov | Not specified |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical applications where low concentrations of 2'-Deoxycytidine need to be quantified in complex matrices. researchgate.netnih.gov This technique couples the separation power of liquid chromatography with the mass-based detection of a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) enhances specificity by monitoring a specific precursor-to-product ion transition for the analyte. researchgate.net

Sample preparation for LC-MS/MS analysis of 2'-Deoxycytidine in plasma often involves protein precipitation, followed by further purification if necessary. nih.gov For DNA analysis, enzymatic hydrolysis is commonly used to release the individual deoxynucleosides. researchgate.net The high sensitivity of LC-MS/MS allows for the quantification of 2'-Deoxycytidine and its modified forms, which are often present at very low levels. nih.gov

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chromatography | HPLC nih.gov | Ultrahigh-performance LC nih.gov |

| Column | YMC-Pack Pro C18 (150 x 4.6 mm, 3 µm) nih.gov | Not specified |

| Mobile Phase | Methanol (0.3% formic acid):10 mM ammonium (B1175870) acetate (B1210297) (0.3% formic acid, pH 2.8) (35:65, v/v) nih.gov | Ammonium bicarbonate in mobile phase to reduce protonation suppression nih.gov |

| Ionization | Positive-ion electrospray ionization (ESI) nih.gov | Not specified |

| Detection | Quadrupole time-of-flight (Q-TOF) MS or Triple quadrupole (QqQ) MS/MS nih.gov | Tandem Mass Spectrometry nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.com UPLC systems operate at higher pressures and are designed to minimize band broadening, resulting in sharper and more intense peaks.

UPLC methods for 2'-Deoxycytidine analysis often employ C18 stationary phases and are particularly advantageous for separating closely related nucleoside analogues and their metabolites. researchgate.net The enhanced resolution and speed of UPLC make it well-suited for high-throughput applications, such as in clinical and metabolomic studies. When coupled with mass spectrometry, UPLC-MS/MS provides a powerful platform for the simultaneous quantification of multiple nucleosides in biological samples with high sensitivity and specificity. researchgate.net

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | ACQUITY UPLC BEH-C18 (50 x 2.1 mm, 1.7 µm) mdpi.com |

| Mobile Phase | A: 10 mM NH4HCO3, pH 10.0, B: ACN/10 mM NH4HCO3, pH 10.0 (90/10) | A: Water, B: Acetonitrile (binary gradient) mdpi.com |

| Flow Rate | 1.0 mL/min | 0.4 mL/min mdpi.com |

| Detection | PDA at 245 nm | Fluorescence (Ex: 370 nm, Em: 481 nm) mdpi.com |

| Column Temperature | Ambient | 40 °C mdpi.com |

Spectrophotometric Approaches for Quantitative Analysis

UV-Visible spectrophotometry is a fundamental and accessible technique for the quantitative analysis of 2'-Deoxycytidine hydrochloride. This method is based on the principle that the compound absorbs light in the ultraviolet region of the electromagnetic spectrum due to the presence of its chromophoric pyrimidine (B1678525) ring. The Beer-Lambert law provides a linear relationship between the absorbance and the concentration of the analyte in a solution.

The maximum absorbance (λmax) for 2'-Deoxycytidine is typically observed around 275 nm. nih.gov For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While spectrophotometry is less sensitive and selective than chromatographic methods, it is a rapid and cost-effective technique for the analysis of relatively pure samples or for applications where high sensitivity is not a prerequisite. It is crucial that the solvent or buffer used does not have significant absorbance at the analytical wavelength.

Isotopic Labeling and Imaging Techniques for Cellular Processes

Isotopic labeling is a powerful technique used to trace the metabolic fate and cellular transport of 2'-Deoxycytidine. This involves replacing one or more atoms in the 2'-Deoxycytidine molecule with a stable or radioactive isotope. The labeled compound is chemically identical to the unlabeled form but can be detected and quantified by specialized techniques.

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are commonly used in conjunction with mass spectrometry. Deuterium-labeled 2'-Deoxycytidine can serve as an excellent internal standard in LC-MS/MS assays, as it co-elutes with the unlabeled analyte but is distinguished by its higher mass, allowing for accurate correction of matrix effects and ionization suppression.

Radioactive isotopes, such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), are utilized in radiolabeling studies to investigate cellular uptake, incorporation into DNA, and metabolic pathways. The radioactivity of the labeled 2'-Deoxycytidine allows for its sensitive detection and quantification in cells and tissues using techniques like liquid scintillation counting or autoradiography. These studies provide valuable insights into the mechanisms of nucleoside transport and metabolism. For instance, radiolabeled nucleosides can be used in in vitro cellular uptake assays to measure the rate and extent of their transport into cells. nih.govdojindo.com

Computational Modeling and In Silico Approaches for Molecular Interactions

Computational modeling and in silico approaches have become indispensable tools for investigating the molecular interactions of 2'-Deoxycytidine at an atomic level. These methods complement experimental techniques by providing detailed insights into the structural and dynamic properties of the molecule and its interactions with biological targets.

Molecular dynamics (MD) simulations can be used to study the behavior of 2'-Deoxycytidine in an aqueous solution, providing information on its hydration patterns and conformational flexibility. nih.gov Such simulations can reveal how water molecules interact with the different functional groups of 2'-Deoxycytidine, which is crucial for understanding its solubility and recognition by proteins. nih.gov

Prospective Research Directions and Emerging Paradigms

Rational Design and Synthesis of Novel Nucleoside Analogs

The chemical scaffold of 2'-deoxycytidine (B1670253) serves as a versatile platform for the rational design of new therapeutic agents. The core principle involves strategic modifications to the sugar moiety, the cytosine base, or both, to enhance efficacy, selectivity, and pharmacokinetic properties. Computational modeling and a deep understanding of enzyme-substrate interactions guide the synthesis of these novel analogs.

One promising strategy involves modifications at the 2' and 4' positions of the deoxyribose ring. For instance, the introduction of a spirooxetane at the 2'-position has been explored to create analogs with potent antiviral activity. nih.gov Similarly, the addition of an ethynyl (B1212043) group at the 4'-position led to the development of 4'-ethynyl-2'-deoxycytidine (B12373897) (EdC), a third-generation anticancer nucleoside with high efficacy against specific types of lymphoma and leukemia. nih.gov The design of such analogs often aims to improve their phosphorylation by deoxycytidine kinase (dCK), the rate-limiting enzyme for the activation of many nucleoside analogs, or to create compounds that act as effective chain terminators during DNA replication. nih.gov

Another successful approach is the combination of different structural modifications that have proven beneficial for antiviral activity into a single analog. nih.gov This can include alterations to the sugar, changes to the nucleobase (e.g., creating deaza analogs), and the use of prodrug technologies like the ProTide approach, which delivers the monophosphorylated form of the nucleoside into the cell, bypassing the often-inefficient initial phosphorylation step. nih.govnih.gov These sophisticated chemical strategies, validated through experimental synthesis and biological evaluation, continue to expand the therapeutic potential derived from the 2'-deoxycytidine framework. rsc.org

Table 1: Examples of Rationally Designed 2'-Deoxycytidine Analogs

| Analog Name | Structural Modification | Therapeutic Target/Application | Key Findings |

|---|---|---|---|

| 4'-ethynyl-2'-deoxycytidine (EdC) | 4'-ethynyl group on deoxyribose | Diffuse large B-cell lymphoma (DLBCL), Acute lymphoblastic leukemia (ALL) | Requires deoxycytidine kinase (dCK) for activation; induces replication fork arrest. nih.gov |

| 2'-deoxy-2'-spirooxetane-7-deazapurine analogs | Spirooxetane at 2' position, deazapurine base | SARS-CoV-2 | Potent antiviral activity, with some compounds showing greater efficacy than Remdesivir. nih.gov |

| 2'-fluoro-2'-deoxycytidine (2'-FdC) | Fluorine at 2' position | Various viruses (Norovirus, Influenza, Borna disease virus) | Broad-spectrum antiviral activity. eur.nlnih.govresearchgate.net |

| Gemcitabine (B846) (2',2'-difluoro-2'-deoxycytidine) | Two fluorine atoms at 2' position | Solid tumors (pancreatic, lung, bladder) | Multiple intracellular targets; a cornerstone of cancer chemotherapy. benthamdirect.comjohnshopkins.edu |

Interdisciplinary Integration with Multi-Omics Data Analysis

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the complex biological systems perturbed by 2'-deoxycytidine and its analogs. Integrating these multi-layered datasets can provide a holistic view of a drug's mechanism of action, identify biomarkers for patient stratification, and reveal novel therapeutic targets. nih.govnih.gov

By combining transcriptomic and proteomic data, researchers can elucidate the downstream effects of nucleoside analogs on gene and protein expression networks within cancer cells. mdpi.com This integrated approach can uncover entire pathways that are deregulated, offering a more comprehensive picture than single-omics analysis alone. mdpi.com For example, analyzing the proteome of cancer cells can reveal changes in the abundance of proteins involved in drug transport and metabolism, correlating these with transcriptomic data to understand the regulatory mechanisms. mdpi.com

Metabolomics, which studies the complete set of small-molecule metabolites, can directly measure the impact of 2'-deoxycytidine analogs on cellular metabolic pathways. mdpi.com This is crucial for understanding how these drugs interfere with nucleotide pools and for identifying metabolic vulnerabilities that could be exploited for combination therapies. The integration of multi-omics data is essential for moving towards precision medicine, where the selection of a 2'-deoxycytidine analog could be tailored based on the specific molecular profile of a patient's tumor. nih.gov This systems-level approach helps bridge the gap from genotype to phenotype, providing critical insights into drug response and resistance. nih.gov

Strategies to Circumvent Therapeutic Resistance Mechanisms

A significant challenge in the clinical use of 2'-deoxycytidine analogs is the development of therapeutic resistance. musechem.com Cancer cells can employ various strategies to evade the cytotoxic effects of these drugs. A primary mechanism of resistance is the downregulation or mutation of deoxycytidine kinase (dCK), the enzyme responsible for the initial, rate-limiting phosphorylation step required to activate most of these analogs. benthamdirect.comnih.govashpublications.org Without this activation, the drugs remain inert.

Another common resistance mechanism involves altered expression of nucleoside transporter proteins (hENTs and hCNTs). benthamdirect.combohrium.com Reduced activity of influx transporters limits the entry of the drug into the cancer cell, while increased activity of efflux transporters can actively pump the drug out, lowering its intracellular concentration. nih.gov Furthermore, cancer cells can increase the activity of enzymes that deactivate the drug, such as cytidine (B196190) deaminase, or alter the levels of downstream target enzymes. johnshopkins.eduashpublications.org

To overcome these resistance mechanisms, several innovative strategies are being pursued. One of the most promising is the development of nucleoside monophosphate prodrugs, often called ProTides. nih.govmdpi.com These chemically modified nucleosides can cross the cell membrane and are then intracellularly converted into the active monophosphate form, effectively bypassing the need for the initial dCK-mediated phosphorylation step. nih.gov Other strategies include the development of lipophilic drug derivatives that can diffuse across the cell membrane independently of transporters and the use of transporter inhibitors to increase intracellular drug accumulation. nih.gov

Table 2: Mechanisms of Resistance to 2'-Deoxycytidine Analogs and Counter-Strategies

| Resistance Mechanism | Molecular Basis | Strategy to Overcome |

|---|---|---|

| Impaired Activation | Deficiency or mutation of deoxycytidine kinase (dCK). benthamdirect.comnih.gov | Use of nucleoside monophosphate prodrugs (ProTides) to bypass dCK. nih.govnih.gov |